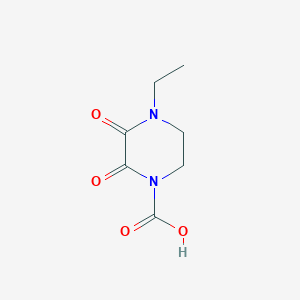

4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid

Description

Historical Context and Evolution of Piperazine (B1678402) Derivatives in Medicinal and Synthetic Chemistry Research

The journey of piperazine and its derivatives in the scientific realm began with their initial recognition for their therapeutic properties. Originally named for their chemical similarity to piperidine, a component of black pepper, piperazines are not naturally derived from plants of the Piper genus. The parent piperazine compound was first introduced to medicine as a solvent for uric acid and later gained prominence as an anthelmintic agent in the early 20th century for treating parasitic worm infections. researchgate.net

Over the decades, the versatile structure of the piperazine ring has allowed for extensive chemical modifications, leading to the development of a vast library of derivatives with diverse pharmacological activities. nih.gov This has established the piperazine scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is recurrently found in successful drugs. nih.gov The adaptability of the piperazine core has enabled its incorporation into drugs for a multitude of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. scbt.com

Structural Characteristics and Chemical Importance of the Piperazine-2,3-dione Scaffold

The piperazine-2,3-dione scaffold is characterized by the core piperazine ring with two ketone groups at the 2 and 3 positions. This arrangement of atoms imparts specific chemical properties to the molecule. The presence of the two nitrogen atoms and the carbonyl groups creates a molecule with a significant polar surface area, which can influence its solubility and interactions with biological targets. cymitquimica.com

Structurally, the 2,3-dioxopiperazine ring is not planar. X-ray crystallography studies of a closely related compound, (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid, have shown that the 2,3-dioxopiperazine ring adopts a half-chair conformation. nih.gov This non-planar structure can be crucial for its binding to specific protein targets. The chemical importance of this scaffold is largely derived from its utility as a versatile building block in organic synthesis. The nitrogen atoms can be functionalized, and the adjacent carbonyl groups can influence the reactivity of the ring, making it a valuable intermediate for constructing more complex molecules.

Positioning of 4-Ethyl-2,3-dioxopiperazine-1-carboxylic Acid within the Piperazine-2,3-dione Chemical Landscape

This compound is a specific derivative of the piperazine-2,3-dione scaffold. Its structure is defined by an ethyl group attached to the nitrogen at position 4 and a carboxylic acid group attached to the nitrogen at position 1. This particular substitution pattern positions it as a key intermediate in the synthesis of certain semi-synthetic antibiotics.

| Property | Value |

|---|---|

| Molecular Formula | C7H10N2O4 |

| Molecular Weight | 186.17 g/mol |

Scope and Objectives of Academic Research on this compound

The primary focus of academic and industrial research on this compound has been its application as a crucial building block in the synthesis of complex pharmaceutical compounds. Specifically, it is recognized as an intermediate in the enzymatic biosynthesis of cefoperazone (B1668861), a third-generation cephalosporin (B10832234) antibiotic. researchgate.net

The main objectives of research involving this compound are centered on optimizing the synthetic pathways to antibiotics like cefoperazone and piperacillin. This includes developing efficient methods for the preparation of this compound and its activated forms, such as the corresponding acid chloride (4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride). Therefore, the academic interest in this molecule is less about its inherent biological activity and more about its strategic importance in the production of established and effective antibacterial agents.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2,3-dioxopiperazine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-2-8-3-4-9(7(12)13)6(11)5(8)10/h2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMQZDXXLWKXEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes to 4 Ethyl 2,3 Dioxopiperazine 1 Carboxylic Acid and Its Derivatives

Foundational Approaches for Constructing the Piperazine-2,3-dione Ring System

The formation of the piperazine-2,3-dione ring is the critical step in the synthesis of this class of compounds. The primary strategies involve the cyclization of linear diamine precursors, often through condensation with a two-carbon unit that will form the dione (B5365651) moiety.

Cyclization Reactions Utilizing Diamine Precursors

A predominant method for constructing the piperazine-2,3-dione ring involves the cyclocondensation of an ethylenediamine (B42938) derivative with an oxalic acid derivative. This approach builds the heterocyclic ring in a single, efficient step. The specific nature of the diamine precursor determines the substitution pattern on the nitrogen atoms of the resulting ring.

Two common pathways exist:

Cyclization followed by N-alkylation : This method begins with unsubstituted ethylenediamine, which is cyclized with a reagent like diethyl oxalate (B1200264) to form the parent piperazine-2,3-dione. This intermediate is then subjected to a substitution reaction to introduce the desired alkyl group (e.g., an ethyl group) onto one of the nitrogen atoms.

N-alkylation followed by cyclization : In this alternative route, the ethylenediamine starting material is first N-alkylated. For instance, N-ethylethylenediamine is prepared and then undergoes a ring-closure reaction with a cyclizing agent to directly form the N-substituted piperazine-2,3-dione. google.com This latter approach is frequently employed for its directness. prepchem.comprepchem.com

A reported synthesis using the N-alkylation followed by cyclization strategy involves reacting N-ethylethylenediamine with diethyl oxalate in ethanol. prepchem.comprepchem.com This reaction proceeds at room temperature and, after workup, yields 1-ethyl-2,3-dioxopiperazine. prepchem.comprepchem.com A variation of this procedure uses glacial acetic acid as a catalyst in methanol (B129727) to facilitate the reaction. google.comchemicalbook.com

Furthermore, more complex 2,3-substituted piperazine (B1678402) rings can be synthesized from 1,2-diamine intermediates, which themselves can be efficiently prepared from optically pure amino acids. nih.gov

Condensation Reactions for Dione Formation

The formation of the 2,3-dione structure is typically achieved through a double amide bond formation, effectively a condensation reaction. The most common reagent for this purpose is a derivative of oxalic acid, such as diethyl oxalate.

The reaction between the two amine groups of the diamine precursor and the two ester groups of diethyl oxalate results in the formation of the six-membered ring and the release of two molecules of ethanol. This cyclocondensation is a robust and widely used method for creating the piperazine-2,3-dione scaffold. For example, the Claisen condensation of an acetyl-benzonitrile with diethyl oxalate, followed by cyclocondensation with ethylenediamine, is a documented route for creating complex piperazinone structures. mdpi.com

| Reagent | Diamine Precursor | Typical Conditions | Reference |

|---|---|---|---|

| Diethyl Oxalate | N-ethylethylenediamine | Ethanol, Room Temperature | prepchem.comprepchem.com |

| Diethyl Oxalate | N-ethylethylenediamine | Methanol, Acetic Acid (catalyst) | google.comchemicalbook.com |

| Diethyl Oxalate | Ethylenediamine | Ethanol, Acetic Acid | mdpi.com |

Alternative Ring-Closure Strategies

While cyclocondensation with oxalate derivatives is the most direct route, other strategies for ring closure exist. These can involve sequential bond formation. One such approach involves an initial aza-Michael addition followed by a terminal intramolecular SN2 ring closure to furnish the piperazine core. Although less common for the 2,3-dione system, such strategies highlight the versatility of synthetic approaches to the broader piperazine class.

Specific Synthetic Routes for 4-Ethyl-2,3-dioxopiperazine-1-carboxylic Acid

The synthesis of the title compound is a multi-step process that begins with readily available starting materials and proceeds through a key intermediate. The final step involves the introduction of the carboxylic acid group at the N1 position.

Multi-Step Synthesis from Readily Available Starting Materials

A common and efficient synthetic pathway to this compound can be outlined as follows:

Formation of the Key Intermediate : The synthesis starts with the preparation of 1-ethyl-2,3-dioxopiperazine (also known as 4-ethyl-2,3-dioxopiperazine). prepchem.comchemicalbook.com This is achieved by the condensation of N-ethylethylenediamine with diethyl oxalate. prepchem.comprepchem.com This intermediate is a stable, crystalline solid and serves as the direct precursor for the final step. chemicalbook.comlookchem.com

Introduction of the Carboxyl Group : The second step involves the carboxylation of the N1 nitrogen of the 1-ethyl-2,3-dioxopiperazine ring. This is not a direct carboxylation but is typically achieved by reacting the intermediate with a phosgene (B1210022) equivalent to form an active carbonyl derivative, which can then be converted to the carboxylic acid.

One method involves reacting 1-ethyl-2,3-dioxopiperazine with triphosgene (B27547) or di-(trichloromethyl) carbonate. chemicalbook.comgoogle.com This reaction forms the reactive intermediate 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride. chemicalbook.comnih.gov

An alternative is the reaction with methyl chloroformate in the presence of an acid-binding agent like triethylamine (B128534), which yields 4-ethyl-2,3-dioxopiperazine-1-methyl formate (B1220265). researchgate.net

Hydrolysis to the Final Product : The 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride is thermally sensitive and reactive towards moisture. chinahutu.com Hydrolysis of this acyl chloride intermediate yields the final target compound, this compound. Similarly, the methyl formate derivative can be hydrolyzed to the carboxylic acid.

This compound is a key intermediate in the synthesis of important antibiotics such as cefoperazone (B1668861) and piperacillin. google.compharmaffiliates.comguidechem.com

Role of Key Intermediates and Reagents

The success of the synthesis hinges on the proper selection and handling of key intermediates and reagents.

N-ethylethylenediamine : This is the foundational building block that incorporates the ethyl group at the N4 position from the outset.

Diethyl Oxalate : This reagent serves as the two-carbon source for the dione functionality and is the key cyclizing agent.

1-Ethyl-2,3-dioxopiperazine : This is the crucial, stable intermediate upon which the final functionalization is performed. chemicalbook.comlookchem.com It is also known as Piperacillin Impurity E. chemicalbook.comlookchem.com

Phosgene Equivalents (Triphosgene, Di-(trichloromethyl) carbonate) : These reagents are used to convert the N-H group of the intermediate into a reactive carbonyl chloride, which is a precursor to the carboxylic acid. chemicalbook.comgoogle.com The use of these reagents requires careful control of temperature and moisture.

Triethylamine : This organic base is often used as an acid-binding agent during the formation of the carbonyl chloride or other carboxyl derivatives. google.comresearchgate.net

| Step | Reactants | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | N-ethylethylenediamine, Diethyl oxalate | Ethanol or Methanol/Acetic Acid | 1-Ethyl-2,3-dioxopiperazine | prepchem.comprepchem.comchemicalbook.com |

| 2 | 1-Ethyl-2,3-dioxopiperazine | Triphosgene, Dichloromethane (B109758), -20°C | 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | chemicalbook.com |

| 3 | 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | Water (Hydrolysis) | This compound | chinahutu.com |

Optimization of Reaction Conditions and Yields

The efficient synthesis of 4-ethyl-2,3-dioxopiperazine derivatives hinges on the careful optimization of reaction parameters such as solvent, temperature, catalysts, and stoichiometry. A key precursor, 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride, can be synthesized in high yield from 1-ethyl-2,3-dioxopiperazine. An optimized procedure involves cooling a dichloromethane solution of the starting material to between -25°C and -20°C, followed by the addition of trimethylchlorosilane (TMCS) and pyridine. chemicalbook.com Triphosgene is then added in batches while maintaining the low temperature, leading to a yield of 94.3% after 30 to 60 minutes of reaction time. chemicalbook.com

Further studies on related derivatizations highlight the importance of systematic screening of reaction components. For instance, in the synthesis of 4-ethyl-2,3-dioxopiperazine-1-methyl formate, various acid binding agents, solvents, and temperatures were investigated. researchgate.net The optimal conditions were identified as using acetone (B3395972) as the solvent with triethylamine as the acid binding agent at a reaction temperature of -10°C for 5 hours. This meticulous optimization resulted in a product yield of 97%. researchgate.net

The general principles of optimization often involve screening various catalysts and solvents to maximize yield and minimize reaction time. researchgate.net The choice of an appropriate base, such as triethylamine or pyridine, is crucial for scavenging acid byproducts, while the solvent can significantly influence reaction rates and outcomes. chemicalbook.comresearchgate.net

| Product | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride | 1-Ethyl-2,3-dioxopiperazine | Triphosgene, TMCS, Pyridine, DMAP | Dichloromethane | -25 to -20°C | 30-60 min | 94.3 | chemicalbook.com |

| 4-Ethyl-2,3-dioxopiperazine-1-methyl formate | 1-Ethyl-2,3-dioxopiperazine | Methyl chloroformate, Triethylamine | Acetone | -10°C | 5 h | 97.0 | researchgate.net |

Derivatization Strategies for the Piperazine-2,3-dione Nucleus

The piperazine-2,3-dione scaffold is a versatile platform for chemical modification, allowing for the introduction of a wide array of functional groups to modulate its physicochemical and biological properties. mdpi.comnih.gov

The two nitrogen atoms in the piperazine ring are primary sites for functionalization. The synthesis of the target compound's precursors often starts with N-monosubstituted piperazine-2,3-diones, which are prepared by reacting an intermediate, piperazine-2,3-dione, with a suitable substituting reagent. google.comgoogle.com The N4 position is typically occupied by an ethyl group. The N1 position, bearing the carboxylic acid, is a key handle for introducing further diversity. This is exemplified by the synthesis of N,N'-carbonyl-bis-(4-ethyl-2,3-dioxo)-piperazine, where 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride is reacted with 4-ethyl-2,3-dioxo-piperazine. google.com This demonstrates how the N1 position can be functionalized to link two piperazine units.

The carboxylic acid at the N1 position is a versatile functional group that can be converted into a variety of other moieties. A primary strategy involves its activation to the corresponding carbonyl chloride, namely 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride. nbinno.comgoogle.com This activated intermediate is highly reactive towards nucleophiles. For example, it readily reacts with amines to form stable amides. nbinno.comguidechem.com This amide coupling is a cornerstone of its use in synthesizing complex molecules, such as antibiotics like cefoperazone. pharmaffiliates.com The carbonyl chloride can also react with alcohols or thiols to generate esters and thioesters, respectively, further expanding the range of accessible derivatives. nbinno.com

While functionalization of the nitrogen atoms is common, modifications at the carbon atoms of the piperazine ring (C5 and C6 positions) are more challenging. researchgate.netresearchgate.net Most synthetic strategies focus on building the ring from appropriately substituted linear precursors rather than direct C-H functionalization of the pre-formed heterocycle. However, recent advances in organic synthesis have seen the development of methods for direct C-H functionalization of piperazine rings, often using photoredox catalysis. mdpi.comresearchgate.net These modern techniques offer pathways to novel analogs that are not accessible through traditional methods, although their specific application to the 4-ethyl-2,3-dioxopiperazine system is an area for future research.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign processes. For the synthesis of piperazine derivatives, advanced techniques like microwave-assisted synthesis are gaining prominence.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of 2,5-diketopiperazines (or dioxopiperazines). nih.govnih.gov In one approach, the cyclization of Nα-Boc-dipeptidyl esters is performed in water under microwave irradiation, which serves as a rapid and environmentally friendly method to produce the diketopiperazine core. nih.gov The microwave energy facilitates the deprotection of the N-Boc group, allowing for spontaneous intramolecular cyclization. nih.gov

Another study on the solid-phase synthesis of diketopiperazines demonstrated that microwave heating significantly reduces reaction times while maintaining high yields, regardless of the resin or organic solvent used. nih.gov The efficiency of microwave-assisted synthesis makes it a highly attractive method for creating libraries of piperazine-based compounds. nih.gov

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating (200°C) | 2 hours | 98 | researchgate.net |

| Microwave Irradiation (600W) | 5 minutes | 95 | researchgate.net |

Catalytic Approaches in Piperazine-2,3-dione Synthesis

The synthesis of the piperazine-2,3-dione core, a key structural motif in "this compound," has been a subject of considerable research, with various catalytic strategies being developed to improve efficiency and yield. These methods often focus on the cyclization of appropriate acyclic precursors.

One common strategy involves the cyclization of ethylenediamine derivatives. A patented method describes the synthesis of N-monosubstituted piperazine-2,3-diones by first reacting ethylenediamine with a cyclizing reagent to form the intermediate piperazine-2,3-dione. This intermediate can then undergo a substitution reaction to yield the desired N-substituted product. google.com This two-step process, starting with cyclization followed by substitution, offers a versatile route to various derivatives. google.com

Transition-metal catalysis is a cornerstone in the synthesis of piperazine rings, which are precursors to piperazine-2,3-diones. Palladium-catalyzed reactions, for instance, have been effectively used. A notable method involves the Wacker-type aerobic oxidative cyclization of alkenes, catalyzed by a base-free Pd(DMSO)₂(TFA)₂ system, which is applicable to the formation of various six-membered nitrogen heterocycles. organic-chemistry.org Another palladium-catalyzed approach enables the modular synthesis of highly substituted piperazines through the coupling of a propargyl unit with diamine components, offering high regio- and stereochemical control. organic-chemistry.org

Ruthenium and Iridium catalysts also play a significant role. A (pyridyl)phosphine-ligated ruthenium(II) catalyst facilitates the coupling of diols and diamines to produce piperazines. organic-chemistry.org Iridium-based catalysts have been employed for the regio- and diastereoselective synthesis of C-substituted piperazines through a [3+3]-cycloaddition of imines. nih.gov This atom-economical process uses a bench-stable iridium complex and proceeds under mild conditions. nih.gov Furthermore, visible-light-promoted reactions using iridium-based photocatalysts allow for the decarboxylative annulation between a glycine-based diamine and various aldehydes, yielding a range of 2-substituted piperazines. organic-chemistry.org

Heterogeneous catalysis offers advantages in terms of catalyst recovery and reuse. Catalysts like Raney Nickel and Palladium on carbon (Pd/C) are used in the reductive cyclization of dioximes to form the piperazine ring. nih.gov These hydrogenations are typically carried out under hydrogen pressure and at elevated temperatures. nih.gov

Below is a table summarizing various catalytic approaches applicable to the synthesis of the piperazine core structure.

| Catalyst System | Reaction Type | Precursors | Key Features |

| Palladium (Pd(DMSO)₂(TFA)₂) | Wacker-type aerobic oxidative cyclization | Alkenyl diamines | Base-free conditions, applicable to various N-heterocycles. organic-chemistry.org |

| Palladium-based | Modular cyclization | Propargyl units and diamines | High regio- and stereochemical control. organic-chemistry.org |

| Ruthenium(II) with (pyridyl)phosphine ligand | Diol-diamine coupling | Diols and diamines | Tolerates a variety of amine and alcohol substrates. organic-chemistry.org |

| Iridium ([IrCl(cod)(PPh₃)]) | [3+3]-Cycloaddition | Imines | Atom-economical, high diastereoselectivity, mild conditions. nih.gov |

| Iridium photocatalyst ([Ir(ppy)₂(dtbpy)]PF₆) | Visible-light promoted decarboxylative annulation | Glycine-based diamines and aldehydes | Mild conditions, suitable for batch or continuous flow. organic-chemistry.org |

| Raney Nickel or 5%-Pd/C | Reductive cyclization / Hydrogenation | Dioximes | Heterogeneous catalysis, stereoselective formation of cis-isomers. nih.gov |

Sustainable Methodologies for Compound Preparation

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including piperazine derivatives. researchgate.net The goal is to develop environmentally benign methods that reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.netunibo.it These sustainable approaches are highly relevant for the industrial preparation of compounds like "this compound."

One of the key areas of green chemistry is the use of sustainable catalysts and reaction media. Photoredox catalysis, for example, represents a greener alternative to traditional methods. mdpi.com It can be driven by visible light and often employs organic dyes or transition-metal complexes as photocatalysts. mdpi.comresearchgate.net This methodology has been successfully used for the C-H functionalization of piperazines, avoiding the need for pre-functionalized starting materials. mdpi.com The development of purely organic photocatalysts, such as substituted acridinium (B8443388) salts, further enhances the sustainability of these processes by avoiding potentially toxic and costly transition metals. mdpi.com

The use of greener solvents or solvent-free conditions is another important aspect. Utilizing piperazine itself as a solvent in palladium-catalyzed amination reactions provides an eco-friendly and cost-effective route to arylpiperazines. organic-chemistry.org Researchers are also exploring aqueous media for reactions, often assisted by techniques like sonochemistry (ultrasound). mdpi.com Ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Microwave-assisted synthesis is another prominent green technique. It allows for rapid heating, which can dramatically shorten reaction times from hours to minutes, often leading to higher yields and purer products. researchgate.netmdpi.com This technology has been applied to the synthesis of various heterocyclic derivatives, demonstrating its potential for creating piperazine-2,3-diones more efficiently. mdpi.com

Furthermore, the development of multi-component, one-pot reactions is a central theme in sustainable synthesis. researchgate.net These reactions improve atom economy and process efficiency by combining several synthetic steps into a single operation, thereby reducing the need for intermediate separation and purification steps, which in turn minimizes solvent use and waste generation. researchgate.net The synthesis of N-monosubstituted piperazine-2,3-diones, where the intermediate from the initial cyclization is used directly in the subsequent substitution step without separation, exemplifies this efficient approach. google.com

The table below highlights several sustainable methodologies and their application in the synthesis of piperazine-related structures.

| Sustainable Methodology | Key Principle | Example Application | Advantages |

| Photoredox Catalysis | Use of visible light to drive chemical reactions. | C-H alkylation and arylation of the piperazine ring using organic or metal-based photocatalysts. mdpi.com | Mild reaction conditions, avoids harsh reagents, potential for using renewable energy sources. mdpi.com |

| Microwave-Assisted Synthesis | Rapid and efficient heating using microwave irradiation. | Synthesis of 1,3,5-triazine (B166579) derivatives, applicable to other N-heterocycles. mdpi.com | Drastically reduced reaction times, often higher yields and purity. researchgate.netmdpi.com |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Use of ultrasonic waves to induce cavitation and accelerate reactions. | Synthesis of triazine derivatives in aqueous media. mdpi.com | Energy efficiency, ability to use green solvents like water, shorter reaction times. mdpi.com |

| Use of Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Using piperazine as both a reactant and solvent in Pd-catalyzed aminations. organic-chemistry.org | Reduced environmental impact, lower cost, simplified process. organic-chemistry.org |

| One-Pot, Multi-Component Reactions | Combining multiple reaction steps in a single vessel without isolating intermediates. | Cyclization of ethylenediamine followed by in-situ substitution to form N-monosubstituted piperazine-2,3-diones. google.com | Increased efficiency, reduced waste and solvent use, improved atom economy. researchgate.net |

By integrating these catalytic and sustainable approaches, the synthesis of "this compound" and its precursors can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Transformational Chemistry of 4 Ethyl 2,3 Dioxopiperazine 1 Carboxylic Acid

Oxidation Reactions of the Piperazine-2,3-dione System

The piperazine-2,3-dione core of 4-ethyl-2,3-dioxopiperazine-1-carboxylic acid features vicinal dicarbonyl groups within a heterocyclic amide structure. While specific oxidation studies on this exact molecule are not extensively documented in readily available literature, the reactivity of the α-keto amide moieties can be inferred from general organic chemistry principles and studies on related compounds.

The carbon-hydrogen bonds alpha to the carbonyl groups are potential sites for oxidation. However, in the case of the piperazine-2,3-dione ring, these positions are occupied by nitrogen atoms, limiting typical enolate-based oxidation pathways. Oxidation would likely target the ring itself or the N-substituents under more forceful conditions.

Potential oxidation reactions could include:

Oxidative cleavage of the piperazine (B1678402) ring: Strong oxidizing agents could potentially cleave the C-C bond between the carbonyl groups or the C-N bonds of the ring, leading to the formation of smaller, linear molecules. However, such reactions would likely require harsh conditions and may not be selective.

Oxidation of the N-ethyl group: The ethyl group attached to the nitrogen at position 4 could be susceptible to oxidation at the benzylic-like position to the nitrogen, potentially forming a hydroxylated derivative or, with further oxidation, a ketone.

It is important to note that the electron-withdrawing nature of the adjacent carbonyl groups and the carboxylic acid moiety would likely decrease the electron density of the piperazine ring, making it less susceptible to oxidation compared to a simple piperazine.

Reduction Reactions Affecting the Carbonyl and Ring Structures

The reduction of the vicinal dicarbonyls in the piperazine-2,3-dione ring of this compound can be expected to yield a variety of products depending on the reducing agent and reaction conditions. Drawing parallels from studies on the reduction of similar dicarbonyl compounds, several outcomes are plausible. rsc.org

Common reducing agents and their expected products include:

Catalytic Hydrogenation: Hydrogenation over a metal catalyst such as palladium, platinum, or nickel would likely reduce one or both carbonyl groups. Partial reduction could yield α-hydroxy ketones, while complete reduction would lead to the corresponding diol. The stereochemistry of the resulting diol would be influenced by the catalyst and the steric environment of the molecule.

Hydride Reductants: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce carbonyls. NaBH₄ is a milder reductant and might selectively reduce one carbonyl group, especially if there is a difference in their steric or electronic environment. LiAlH₄ is a much stronger reducing agent and would likely reduce both carbonyl groups to hydroxyls. It would also reduce the carboxylic acid moiety to a primary alcohol.

The table below summarizes the potential reduction products of the carbonyl groups:

| Reducing Agent | Potential Product(s) | Notes |

| H₂/Pd, Pt, or Ni | 4-Ethyl-3-hydroxy-2-oxopiperazine-1-carboxylic acid | Partial reduction |

| 4-Ethyl-2,3-dihydroxypiperazine-1-carboxylic acid | Complete reduction | |

| NaBH₄ | 4-Ethyl-3-hydroxy-2-oxopiperazine-1-carboxylic acid | Likely product from partial reduction |

| LiAlH₄ | 1-(Hydroxymethyl)-4-ethylpiperazine-2,3-diol | Reduction of both carbonyls and the carboxylic acid |

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of this compound in substitution reactions is dictated by the electronic nature of the piperazine ring and its substituents. The presence of two electron-withdrawing carbonyl groups significantly deactivates the ring towards electrophilic substitution. Conversely, the nitrogen atoms, particularly the one at position 1 bearing the carboxylic acid group, are key sites for nucleophilic reactions.

Electrophilic Substitution: Due to the electron-deficient nature of the piperazine-2,3-dione ring, electrophilic substitution reactions are generally unfavorable. The electron density on the ring is significantly reduced by the adjacent carbonyls, making it a poor nucleophile.

Nucleophilic Substitution: The most reactive site for nucleophilic substitution is the carbonyl carbon of the carboxylic acid group, or more appropriately, its activated form. The nitrogen atom at position 1 is part of an N-acyl group, which influences its reactivity.

A key derivative, 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride , is a versatile intermediate synthesized from 4-ethyl-2,3-dioxopiperazine. nbinno.comchemicalbook.com This acyl chloride is highly reactive towards nucleophiles. nbinno.com

Reactions involving 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride include:

Amide formation: Reaction with amines yields the corresponding amides. This is a crucial step in the synthesis of certain antibiotics. chemicalbook.com

Ester formation: Reaction with alcohols leads to the formation of esters. nbinno.com

Thioester formation: Reaction with thiols produces thioesters. nbinno.com

The general scheme for these reactions is as follows:

Hydrolysis and Esterification Pathways of the Carboxylic Acid Moiety

The carboxylic acid group at the N-1 position of this compound undergoes typical reactions of carboxylic acids, including hydrolysis of its derivatives and esterification.

Hydrolysis: The amide bond at N-1 can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the cleavage of the carboxylic acid group and the formation of 4-ethyl-2,3-dioxopiperazine. Studies on the hydrolysis of piperazine-2,5-dione indicate that the ring can be opened under basic conditions. nih.gov Similarly, the N-acyl group of the target molecule could be hydrolyzed.

The stability of the related 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride in the presence of water suggests that it readily hydrolyzes back to the carboxylic acid.

Esterification: The carboxylic acid can be converted to its corresponding esters through various methods.

Fischer Esterification: Reaction with an alcohol in the presence of a strong acid catalyst would lead to the formation of an ester. This is an equilibrium process.

Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt followed by reaction with an alkyl halide (e.g., methyl iodide) would yield the corresponding ester.

Using Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used to form esters from the carboxylic acid and an alcohol under mild conditions.

The table below outlines common esterification methods:

| Method | Reagents | Product |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Alkylation of Carboxylate | Base, Alkyl Halide | Ester |

| DCC Coupling | Alcohol, DCC, DMAP | Ester |

Rearrangement Reactions and Tautomerism Studies

Rearrangement Reactions: While a wide range of rearrangement reactions are known for the synthesis of piperazine rings, there is limited specific information on rearrangement reactions that this compound itself might undergo. nih.gov The stability of the dioxopiperazine ring suggests that rearrangements would likely require significant energy input or specific catalytic conditions.

Tautomerism: The piperazine-2,3-dione system contains amide functionalities, which can exhibit keto-enol tautomerism. Tautomerism is the interconversion of isomers, in this case, involving the migration of a proton and the shifting of double bonds. wikipedia.org

For this compound, potential tautomeric forms could involve the enolization of one or both of the carbonyl groups. The enol forms would contain hydroxyl groups and a double bond within the piperazine ring.

The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and pH. In many cases, the keto form of amides is significantly more stable than the enol form. Theoretical studies on similar heterocyclic systems can provide insights into the relative stabilities of the tautomers. nih.govnih.gov The presence of different tautomers can have significant implications for the molecule's biological activity and its interactions with other molecules. chemrxiv.org

A potential keto-enol tautomerism is depicted below:

It is important to note that detailed experimental or computational studies specifically on the tautomerism of this compound are not widely reported.

Advanced Spectroscopic and Analytical Characterization of Piperazine 2,3 Dione Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid. This allows for the calculation of its elemental composition, providing strong evidence for the molecular formula C₇H₁₀N₂O₄. The expected exact mass would be calculated based on the most abundant isotopes of each element.

| Molecular Formula | Calculated Exact Mass |

| C₇H₁₀N₂O₄ | 186.0641 g/mol |

In a mass spectrometer, the molecular ion can fragment into smaller, characteristic ions. The analysis of these fragment ions provides valuable information about the structure of the original molecule. For this compound, some expected fragmentation pathways could include:

Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), or the loss of water (18 Da) or carbon dioxide (44 Da).

Cleavage of the ethyl group: Fragmentation could occur with the loss of an ethyl radical (•CH₂CH₃, 29 Da) or an ethene molecule (CH₂=CH₂, 28 Da).

Ring fragmentation: The piperazine-2,3-dione ring could undergo characteristic cleavages, leading to fragment ions corresponding to different parts of the heterocyclic ring.

The precise fragmentation pattern would depend on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization). A detailed analysis of these patterns would serve to confirm the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The dioxopiperazine ring, being a cyclic diamide, will show distinct carbonyl stretching vibrations. The carboxylic acid moiety will also present with its own unique spectral signature, including a broad O-H stretch and a C=O stretch. The ethyl group and other C-H bonds within the molecule will contribute to the spectrum in the higher wavenumber region.

Key functional groups and their anticipated IR absorption ranges for this compound are summarized in the table below. The precise wavenumbers can be influenced by the molecular environment, including intermolecular hydrogen bonding.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Amide (Dioxopiperazine) | N-H stretch (if present) | ~3200 |

| Alkyl (Ethyl & Ring) | C-H stretch | 2980 - 2850 |

| Carboxylic Acid | C=O stretch | 1725 - 1700 |

| Amide (Dioxopiperazine) | C=O stretch (asymmetric & symmetric) | 1710 - 1670 |

| Carboxylic Acid | C-O stretch | 1320 - 1210 |

| Carboxylic Acid | O-H bend | 1440 - 1395 and 950 - 910 |

Note: The table presents expected ranges based on general principles of IR spectroscopy. Actual experimental values may vary.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, the structure of a closely related derivative, (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid, provides significant insight into the conformation of the core ring system. nih.gov

In the crystal structure of this related compound, the 2,3-dioxopiperazine ring adopts a half-chair conformation. nih.gov This non-planar arrangement is a common feature of six-membered rings and helps to alleviate steric strain. The ethyl group at the N4 position and the carboxamide group at the N1 position will have specific orientations (axial or equatorial) relative to the mean plane of the ring. The solid-state packing is typically dominated by intermolecular hydrogen bonds, particularly involving the carboxylic acid and amide functionalities, leading to the formation of extended supramolecular networks. nih.gov

A hypothetical set of crystallographic parameters for a piperazine-2,3-dione derivative is presented below to illustrate the type of data obtained from an XRD experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.51 |

| b (Å) | 7.47 |

| c (Å) | 23.78 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1670 |

| Z | 4 |

Note: This data is illustrative and not from an actual analysis of this compound.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is an indispensable tool for separating, identifying, and quantifying the components of a mixture. For piperazine-2,3-dione derivatives, various chromatographic techniques are employed throughout the synthesis and purification processes.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. Due to the presence of chromophores (the amide and carboxylic acid groups), UV detection is a suitable and common choice. The method can be optimized by adjusting the stationary phase (e.g., C18 for reversed-phase chromatography), mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water with an acidic modifier like formic or acetic acid), and flow rate to achieve optimal separation of the target compound from any impurities or starting materials. For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or coupling to a mass spectrometer (LC-MS) can be utilized. researchgate.net

A typical HPLC method for a piperazine (B1678402) derivative might involve the following parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: This is an example method and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) is generally suitable for compounds that are volatile and thermally stable. Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal decomposition of the carboxylic acid group. However, GC can be employed after derivatization to convert the non-volatile compound into a more volatile analogue. For example, the carboxylic acid can be esterified (e.g., to its methyl or ethyl ester) to increase its volatility. The use of a nitrogen-phosphorus detector (NPD) can provide selective and sensitive detection for nitrogen-containing compounds like piperazine derivatives. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A suitable solvent system (eluent) is chosen to achieve good separation between the spots corresponding to different components of the reaction mixture on a silica (B1680970) gel plate. Visualization of the spots can be achieved under UV light (if the compounds are UV-active) or by staining with a suitable reagent, such as potassium permanganate (B83412) or iodine vapor. nih.govnih.gov

| Compound | Rf Value (Example) |

| Starting Material 1 | 0.8 |

| Starting Material 2 | 0.6 |

| Product | 0.4 |

Note: Rf values are dependent on the specific TLC plate and solvent system used. The values presented are for illustrative purposes.

Applications As Synthetic Intermediates and Precursors in Chemical Synthesis

Role in the Synthesis of Complex Organic Molecules

The primary utility of 4-ethyl-2,3-dioxopiperazine-1-carboxylic acid and its derivatives lies in their ability to introduce the 4-ethyl-2,3-dioxopiperazine group into target molecules. This moiety can influence the physicochemical properties of the final compound, such as solubility, bioavailability, and pharmacokinetic profile. nbinno.com Its activated form, the carbonyl chloride, readily reacts with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. nbinno.com This reactivity makes it a valuable reagent for constructing a wide array of organic compounds, including those with potential applications in pharmaceuticals and agrochemicals. nbinno.com

The synthesis of these intermediates is relatively straightforward, often involving the reaction of 4-ethyl-2,3-dioxopiperazine with reagents like phosgene (B1210022), diphosgene, or triphosgene (B27547) to form the highly reactive carbonyl chloride. google.comgoogle.comchemicalbook.com

Precursor in the Production of Specific Pharmaceutical Agents (e.g., Cephalosporin (B10832234) Antibiotics)

A major and well-documented application of this compound derivatives is in the synthesis of semi-synthetic β-lactam antibiotics. Its activated form, 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride, is a crucial intermediate in the industrial production of several important antibacterial drugs. google.cominnospk.comchinahutu.com

These antibiotics include:

Cefoperazone (B1668861) : A third-generation cephalosporin antibiotic. google.cominnospk.compharmaffiliates.com The synthesis involves the acylation of the 7-amino group of the cephalosporin nucleus.

Cefbuperazone : A second-generation cephalosporin antibiotic. chemicalbook.com

Piperacillin : An extended-spectrum penicillin antibiotic. google.com

| Pharmaceutical Agent | Class | Role of this compound derivative |

|---|---|---|

| Cefoperazone | Third-generation cephalosporin | Precursor for the acyl side chain |

| Cefbuperazone | Second-generation cephalosporin | Reagent in synthesis |

| Piperacillin | Extended-spectrum penicillin | Intermediate in synthesis |

Application in the Development of Enzyme Inhibitors (e.g., Histone Deacetylase Inhibitors)

Beyond antibiotics, derivatives of this compound have found application in the development of targeted therapeutics, specifically enzyme inhibitors. Notably, 4-ethyl-2,3-dioxo-1-piperazinecarbonyl chloride is used as a reagent in the synthesis of amino(thienyl)benzamide derivatives which function as histone deacetylase (HDAC) inhibitors and exhibit antitumor activity. chemicalbook.com

HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. The typical structure of an HDAC inhibitor consists of three parts: a zinc-binding group, a linker, and a "capping" group that interacts with the surface of the enzyme. The 4-ethyl-2,3-dioxopiperazine moiety can be incorporated into the structure of these inhibitors, often serving as the capping group. nih.gov The synthesis of such inhibitors may involve creating novel pyrazine-linked 2-aminobenzamides, where the dioxopiperazine unit is a key component. nih.gov

Utilization in the Synthesis of Specialty Chemicals and Reagents

The versatile reactivity of this compound and its derivatives makes them useful in the broader synthesis of specialty chemicals and reagents. The activated carbonyl chloride, for example, can be used to create a variety of compounds beyond the pharmaceutical realm. nbinno.com The synthesis of a novel antibiotic intermediate, 4-ethyl-2,3-dioxopiperazine-1-methyl formate (B1220265), from 1-ethyl-2,3-dioxopiperazine and methyl chloroformate highlights its utility in creating new chemical entities with potential applications. researchgate.net Furthermore, the compound N,N'-carbonyl-bis-(4-ethyl-2,3-dioxo)-piperazine, synthesized from 4-ethyl-2,3-dioxo-piperazine, serves as a stable intermediate for preparing various other molecules. google.com This adaptability makes the core structure of 4-ethyl-2,3-dioxopiperazine a valuable scaffold for developing a range of specialty chemicals.

Mechanistic Investigations of Biological Interactions and Structure Activity Relationship Sar Studies Excluding Human Clinical Data

General Principles of Piperazine-2,3-dione Bioactivity Modulations

The piperazine-2,3-dione core is a versatile scaffold found in a range of biologically active compounds. nih.gov Its bioactivity is often modulated by the nature and position of its substituents. The two nitrogen atoms and the adjacent carbonyl groups provide sites for hydrogen bonding and potential coordination with biological targets. researchgate.net Modifications at the N1 and N4 positions, as well as on the carbon backbone, can significantly influence the compound's steric and electronic properties, thereby affecting its target affinity, selectivity, and pharmacokinetic profile. researchgate.netnih.gov For instance, the introduction of different functional groups can alter lipophilicity, which in turn affects cell permeability and interaction with hydrophobic pockets in target proteins. mdpi.com

Molecular Target Identification and Interaction Mechanisms

Specific molecular targets for 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid have not been explicitly identified in the available literature. However, by examining related structures, potential areas of interaction can be hypothesized.

Derivatives of piperazine (B1678402) have been investigated as inhibitors of various enzymes. mdpi.com For example, some piperazine derivatives have shown inhibitory activity against enoyl-ACP reductase, an enzyme involved in fatty acid biosynthesis in bacteria. mdpi.com The interaction often involves the piperazine nitrogen atoms forming hydrogen bonds with key amino acid residues in the enzyme's active site. mdpi.com Without specific studies, it is speculative to assign any enzyme inhibitory activity to this compound.

A notable area of research for piperazine-containing compounds is their interaction with ionotropic glutamate (B1630785) receptors, such as NMDA and kainate receptors. nih.govacs.orgnih.gov Studies on piperazine-2,3-dicarboxylic acid derivatives have demonstrated their potential as antagonists for these receptors. nih.govacs.orgnih.gov These compounds are thought to bind to the ligand-binding domain of the receptor subunits, competing with the endogenous ligand glutamate. nih.gov Modeling studies of these interactions suggest that the piperazine ring and its substituents play a crucial role in establishing the binding orientation and affinity. nih.govnih.gov For instance, N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid have shown selectivity for different NMDA receptor subunits (GluN2C/D) and kainate receptor subunits (GluK1). nih.govacs.orgnih.gov It is important to note that these studies were conducted on dicarboxylic acid derivatives, which differ significantly from the dioxopiperazine structure of the title compound.

The modulation of signal transduction pathways by this compound has not been reported. In a broader context, piperazine-2,5-dione derivatives have been investigated for their potential to influence cellular signaling. For example, one study explored the antioxidant activity of 1,4-disubstituted piperazine-2,5-diones and found that a lead compound could protect cells from oxidative stress by modulating the IL-6/Nrf2 positive-feedback loop. nih.gov This highlights the potential for the piperazine-dione scaffold to be involved in complex cellular signaling events, though direct evidence for the title compound is lacking.

Detailed Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

SAR and SPR studies provide valuable insights into how chemical structure influences biological activity and physicochemical properties.

Influence of Ring Substituents on Molecular Interactions

The biological activity of 2,3-dioxopiperazine derivatives is significantly influenced by the nature and position of substituents on the piperazine ring. These substituents can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn affect its interaction with biological targets. researchgate.net

In the case of this compound, the ethyl group at the N-4 position and the carboxylic acid group at the N-1 position are critical determinants of its molecular interactions. The N-ethyl group, being an alkyl substituent, generally increases the lipophilicity of the molecule. This can enhance its ability to cross biological membranes and may lead to improved interactions with hydrophobic pockets within a target protein. nih.gov Studies on other N-alkylated piperazine derivatives have shown that the chain length and branching of the alkyl group can significantly impact biological activity. nih.gov

Conformational Preferences and Their Relation to Biological Recognition

The three-dimensional structure, or conformation, of the 2,3-dioxopiperazine ring is a key factor in its biological recognition. The piperazine ring is not planar and can adopt various conformations, such as chair, boat, and twist-boat forms. The energetic favorability of these conformations is influenced by the substituents on the ring. For 2,3-dioxopiperazine derivatives, a half-chair conformation is often observed. nih.gov

The preferred conformation of the molecule is critical for its interaction with a biological target. The precise arrangement of the ethyl and carboxylic acid groups in space determines how well the molecule can fit into a binding site and form favorable interactions. For instance, the distance and angle between the hydrogen bond donors and acceptors on the dioxopiperazine ring and its substituents must be complementary to those on the receptor or enzyme for effective binding. nih.gov

Furthermore, the conformational flexibility of the ring and its substituents can also play a role in biological recognition. A molecule that can adopt a low-energy conformation that closely matches the geometry of the binding site is more likely to exhibit high affinity and biological activity. Therefore, understanding the conformational preferences of this compound is essential for elucidating its mechanism of action at a molecular level. nih.gov

Positional Isomerism and its Effect on Biological Activities

Positional isomerism, which concerns the different placement of functional groups on a core scaffold, can have a profound impact on the biological activity of a molecule. In the context of this compound, the positions of the ethyl and carboxylic acid groups are fixed. However, considering hypothetical positional isomers can provide insights into the structure-activity relationship.

The specific arrangement of the carbonyl groups at the 2 and 3 positions also defines the core structure of this compound. Isomers with carbonyl groups at different positions, such as 2,5-dioxopiperazines or 2,6-dioxopiperazines, represent different classes of compounds with distinct chemical and biological properties. For example, 2,5-diketopiperazines, which are cyclic dipeptides, are known for a wide range of biological activities, including antimicrobial and anticancer effects. nih.gov

Therefore, the specific substitution pattern of this compound is a critical determinant of its biological function. Any change in the position of the ethyl or carboxylic acid groups, or the carbonyl groups, would result in a new molecule with a potentially different set of biological activities. google.com

In Vitro Biological Activity Research (Non-Human and Non-Clinical Focus)

In Vitro Antimicrobial Investigations (e.g., against specific microbial strains, excluding human clinical pathogens)

While specific antimicrobial studies on this compound are not extensively documented, research on related dioxopiperazine and piperazine derivatives has shown promising antimicrobial properties against various non-human pathogens.

Diketopiperazines, as a class of compounds, have been investigated for their activity against a range of bacteria and fungi. nih.gov For example, certain N-alkylated 2,5-diketopiperazines have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial efficacy of these compounds is often linked to their ability to disrupt microbial membranes.

A study on a series of substituted piperazine derivatives reported significant antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov The antifungal activity of these compounds was tested against Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger, though they were found to be less active against these fungal strains. nih.gov

The data from these studies on related compounds suggest that the 2,3-dioxopiperazine scaffold present in this compound could potentially confer antimicrobial properties. The specific substituents, the N-ethyl and N-carboxylic acid groups, would be expected to modulate this activity.

Table 1: In Vitro Antimicrobial Activity of Representative Piperazine Derivatives

| Compound Class | Microbial Strain | Activity | Reference |

| N-alkylated 2,5-diketopiperazines | Gram-positive bacteria | Potent | nih.gov |

| N-alkylated 2,5-diketopiperazines | Gram-negative bacteria | Active | nih.gov |

| Substituted piperazine derivatives | Staphylococcus aureus | Significant | nih.gov |

| Substituted piperazine derivatives | Pseudomonas aeruginosa | Significant | nih.gov |

| Substituted piperazine derivatives | Aspergillus species | Less active | nih.gov |

In Vitro Anthelmintic Activity Studies

The piperazine core is a well-known pharmacophore in anthelmintic drugs. Research into piperazine-2,3-dione derivatives has revealed their potential as anthelmintic agents.

A study focused on the synthesis of new 1,4-disubstituted piperazine-2,3-dione derivatives and evaluated their in vitro anthelmintic activity against Enterobius vermicularis and Fasciola hepatica. The tested compounds exhibited considerable inhibitory effects on the growth of these parasites when compared to the reference drug, piperazine hydrate. ekb.eg This suggests that the 2,3-dione moiety in the piperazine ring is a promising feature for anthelmintic activity.

Furthermore, other research on benzimidazole (B57391) compounds containing a piperazine fragment has shown significant anthelmintic efficacy against Trichinella spiralis muscle larvae. mdpi.com These findings underscore the potential of the piperazine scaffold in the development of new anthelmintic drugs.

Given that this compound contains the piperazine-2,3-dione core, it is plausible that this compound could exhibit anthelmintic properties. The N-ethyl and N-carboxylic acid substituents would likely influence its potency and spectrum of activity.

Table 2: In Vitro Anthelmintic Activity of Piperazine-2,3-dione Derivatives

| Compound Class | Parasite | Outcome | Reference |

| 1,4-disubstituted piperazine-2,3-diones | Enterobius vermicularis | Growth inhibition | ekb.eg |

| 1,4-disubstituted piperazine-2,3-diones | Fasciola hepatica | Growth inhibition | ekb.eg |

| Benzimidazole-piperazine hybrids | Trichinella spiralis | Larvicidal efficacy | mdpi.com |

In Vitro Anticancer Research on Cell Lines

The piperazine ring is a common structural motif in many anticancer agents. nih.gov Various derivatives of piperazine and dioxopiperazine have been investigated for their cytotoxic effects on different cancer cell lines.

Research on 1,4-disubstituted piperazine derivatives has demonstrated their potential as anticancer agents. For example, a series of 1,4-disubstituted-1,2,3-triazole derivatives incorporating a piperazine moiety were synthesized and evaluated for their in vitro anticancer activity against HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines. Several of these compounds exhibited significant cytotoxic effects. consensus.appresearchgate.net

Another study on piperazine derivatives of oleanonic and ursonic acids revealed that the introduction of an N-ethyl-piperazinyl amide function led to antiproliferative effects, with some compounds showing selective activity against leukemia and renal cancer cell lines. nih.gov Furthermore, certain piperazine-2,5-diones have been shown to possess anticancer properties. nih.gov

These findings suggest that the this compound scaffold has the potential for anticancer activity. The specific nature of the substituents at the N-1 and N-4 positions would be crucial in determining its potency and selectivity against different cancer cell lines.

Table 3: In Vitro Anticancer Activity of Representative Piperazine Derivatives

| Compound Class | Cell Line | Activity | Reference |

| 1,4-disubstituted piperazine-triazoles | HepG2, A549, MCF-7 | Cytotoxic | consensus.appresearchgate.net |

| N-ethyl-piperazinyl amides of triterpenic acids | Leukemia and renal cancer cell lines | Antiproliferative | nih.gov |

| Piperazine-2,5-diones | Breast cancer cell lines | Anticancer effects | nih.gov |

| Substituted piperazine-triazoles | BT-474 (breast cancer) | High cytotoxicity | rsc.org |

Studies on Other Enzyme- or Receptor-Mediated Activities (e.g., Serotonin (B10506) Receptors)

A comprehensive search of scientific databases and literature yields no specific studies investigating the direct interaction of this compound with enzymes or receptors outside of its established role in antibiotic synthesis. Research on the effects of piperazine-containing compounds on various targets, including serotonin receptors, has been conducted on structurally distinct molecules. However, there is no published data to suggest that this compound itself has been evaluated for such activities. Consequently, its profile regarding other enzyme- or receptor-mediated actions remains uncharacterized.

Theoretical and Computational Chemistry Approaches in Drug Design and Discovery

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding drug design and discovery. However, the application of these methods to this compound appears to be limited, with no specific studies found in the available literature.

Molecular Docking and Ligand-Protein Interaction Modeling

There are no published molecular docking or ligand-protein interaction modeling studies specifically focused on this compound. Such studies are instrumental in predicting the binding orientation and affinity of a molecule to a protein target. While the enzymatic steps involved in the incorporation of this molecule into cefoperazone (B1668861) are known, detailed computational modeling of these interactions has not been reported.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to correlate the chemical structure of compounds with their biological activity. A review of the literature indicates that no QSAR or pharmacophore models have been developed specifically for this compound. Such studies typically require a dataset of structurally related compounds with measured biological activities, which does not appear to be available for this specific molecule.

Molecular Dynamics Simulations to Understand Binding Affinity

Molecular dynamics simulations are used to study the physical movements of atoms and molecules and can provide insights into the stability of ligand-protein complexes and binding affinities. There is no evidence in the scientific literature of molecular dynamics simulations being performed to investigate the binding affinity of this compound to any biological target.

Chemoinformatic and Statistical Analysis for SAR Elucidation (e.g., Principal Component Analysis)

Chemoinformatic and statistical methods, such as Principal Component Analysis (PCA), are employed to analyze large datasets of chemical information to uncover structure-activity relationships. No studies utilizing these methods for the SAR elucidation of this compound have been found. The absence of a relevant biological activity dataset for a series of analogs precludes the application of such analyses.

Future Research Directions and Emerging Trends for 4 Ethyl 2,3 Dioxopiperazine 1 Carboxylic Acid Research

Exploration of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic routes for 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid and its parent scaffold is a primary area for future research. Current methods, while effective for producing intermediates like 4-ethyl-(2,3-dioxopiperazinyl)-formylchloride-1, often rely on traditional chemical processes. google.com Future explorations are expected to focus on methodologies that offer improved yield, reduced environmental impact, and greater versatility for creating diverse analogues.

A significant emerging trend is the application of biocatalysis. Data science-driven analysis of enzymes, such as diketopiperazine (DKP) reverse prenyltransferases, showcases a powerful strategy for achieving challenging C-H functionalization on DKP precursors. nih.gov This biocatalytic approach can offer high selectivity and avoid the need for multiple protecting groups, representing a more sustainable and efficient synthetic pathway. nih.gov

Furthermore, research into novel catalytic systems and green chemistry principles will be crucial. This includes exploring new solvents, acid-binding agents, and reaction conditions to optimize synthesis. For instance, studies on related dioxopiperazine syntheses have demonstrated that reaction parameters significantly impact yield and purity, highlighting the need for continued optimization. researchgate.net The development of asymmetric synthesis techniques, such as those using cinchona alkaloid-derived catalysts for Michael additions to triketopiperazine derivatives, could also enable the creation of chiral DKP structures with high enantiomeric ratios, which is critical for developing stereospecific therapeutic agents. rsc.org

| Synthetic Approach | Description | Potential Advantages | Reference |

| Biocatalysis | Use of enzymes (e.g., reverse prenyltransferases) to perform specific chemical transformations on the dioxopiperazine core. | High selectivity, mild reaction conditions, reduced need for protecting groups, environmentally friendly. | nih.gov |

| Catalytic Systems | Development of new catalysts (e.g., cinchona alkaloids) to control stereochemistry and improve reaction efficiency. | High enantioselectivity, access to specific stereoisomers, potential for novel reaction pathways. | rsc.org |

| Process Optimization | Systematic study of reaction variables such as solvents, temperature, and reagents to maximize yield and purity. | Improved efficiency, lower cost, reduced waste generation. | researchgate.net |

| Green Chemistry | Application of principles to minimize environmental impact, such as using safer solvents and reducing energy consumption. | Enhanced sustainability, improved safety profile of the synthetic process. | General Trend |

Design and Synthesis of Advanced Derivatives with Tuned Biological Specificity

The 2,3-dioxopiperazine core of this compound is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile scaffold for developing ligands for various biological targets. Future research will heavily focus on the rational design and synthesis of advanced derivatives with finely tuned biological specificity. By modifying the substituents on the piperazine (B1678402) ring, researchers can create libraries of new compounds with potential applications far beyond antibiotics.

Examples from the broader diketopiperazine class illustrate this potential:

Anticancer Agents: Derivatives of the 2,5-diketopiperazine skeleton have been developed as potent inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. nih.gov

Antiviral Compounds: Novel N-substituted 2,5-diketopiperazine derivatives have been synthesized and evaluated for their antiviral activities against influenza viruses. nih.gov

CNS Agents: Through medicinal chemistry approaches, diketopiperazine analogs have been developed as selective ligands for opioid receptors, with potential applications in treating neuropathic pain and other central nervous system disorders. nih.gov

The future in this area involves using the this compound moiety as a starting point to systematically explore structure-activity relationships (SAR). By introducing different functional groups at various positions, scientists can modulate properties like target affinity, selectivity, and pharmacokinetic profiles to develop novel therapeutics for a range of diseases.

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the vast chemical space made possible by derivatization, future research must integrate high-throughput screening (HTS) and combinatorial chemistry. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining a set of chemical building blocks.

Once these libraries of this compound derivatives are created, HTS can be employed to rapidly test them for activity against a wide array of biological targets. This approach dramatically accelerates the pace of drug discovery compared to traditional methods of synthesizing and testing compounds one by one. While specific HTS campaigns for this exact compound are not widely published, the methodology is a standard and essential tool in modern drug discovery and is a logical next step for this chemical class. nih.gov The development of DKP-based HDAC inhibitors, for instance, relies on such screening assays to identify promising lead compounds. nih.gov

Development of Advanced Analytical Techniques for Characterization

As more complex and diverse derivatives of this compound are synthesized, the need for advanced analytical techniques for their thorough characterization becomes paramount. Standard methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are fundamental. researchgate.net However, unequivocally determining the structure, purity, and stereochemistry of novel, intricate molecules requires a more sophisticated analytical toolkit.

Future trends will involve the increased use of:

Multi-dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are essential for unambiguously assigning the structure of complex polycyclic derivatives. mdpi.com

X-ray Crystallography: This technique provides definitive proof of a molecule's three-dimensional structure and absolute configuration, which is crucial for understanding its interaction with biological targets. mdpi.com

Hyphenated Chromatographic Techniques: Methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are vital for separating complex mixtures and identifying trace impurities. guidechem.comlucideon.com

Chiral Chromatography: To separate and analyze enantiomers of chiral derivatives, which often have vastly different biological activities.

The development of validated, robust analytical methods is not only crucial for research and development but also for quality control in any potential future manufacturing process. unodc.orgmdpi.com

| Analytical Technique | Application in Dioxopiperazine Research | Reference |

| NMR Spectroscopy (1H, 13C, 2D) | Elucidation of molecular structure and connectivity. | researchgate.netmdpi.com |

| X-ray Diffraction Analysis | Determination of the absolute 3D structure and stereochemistry. | mdpi.com |

| Gas/Liquid Chromatography-Mass Spectrometry (GC-MS/LC-MS) | Separation, identification, and quantification of compounds and impurities. | guidechem.comlucideon.com |

| Ion Chromatography (IC) | Analysis of ionic species and counter-ions. | lucideon.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups within the molecule. | mdpi.com |

Computational and Data-Driven Approaches for Predictive Modeling in Chemical Biology

Computational chemistry and data-driven approaches are revolutionizing drug discovery, and their application to this compound research is a major emerging trend. These methods can predict the properties of virtual compounds before they are synthesized, saving significant time and resources.

Key computational approaches include:

Molecular Docking: This technique simulates the binding of a ligand (the DKP derivative) to the active site of a target protein, helping to predict binding affinity and guide the design of more potent inhibitors. nih.gov

Structure-Activity Relationship (SAR) Modeling: By analyzing data from screened compounds, computational models can identify the chemical features that are most important for biological activity. nih.gov

In Silico Pharmacokinetic Prediction: Algorithms can predict properties like absorption, distribution, metabolism, and excretion (ADME), helping to select derivatives with favorable drug-like properties for further development. nih.gov

Moreover, data science and machine learning are being used to analyze complex biological and chemical datasets. For example, statistical modeling has been used to understand the substrate features that influence enzymatic reactions involving DKPs, which can guide future efforts in biocatalyst engineering. nih.gov As more data is generated from HTS and other experiments, machine learning models can be trained to predict the biological activity of novel DKP derivatives with increasing accuracy, creating a powerful feedback loop for designing the next generation of therapeutic agents. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the key structural features of 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid, and how do they influence its reactivity?

- Methodological Answer : The compound contains a piperazine ring with two ketone groups (dioxo) at positions 2 and 3, an ethyl group at position 4, and a carboxylic acid substituent. X-ray crystallography reveals its asymmetric unit comprises two molecules (A and B) with distinct conformational flexibilities in the dioxopiperazine ring (half-chair conformations with torsion angles of -7.6° and 35.1° in A vs. 5.3° and 45.4° in B). The carboxylic acid group forms inversion-related O–H⋯O hydrogen bonds, creating dimers. These interactions stabilize the crystal lattice and may influence solubility and reactivity in biological systems .

Q. What are the primary synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including condensation of ethyl piperazine carboxylate derivatives with activated carbonyl intermediates. Key optimization steps include:

- Temperature control : Reactions often proceed at 0–25°C to prevent side product formation.

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) under inert atmospheres minimize oxidation .

- Purification : Column chromatography or recrystallization ensures >98% purity, validated by HPLC .

Q. How is this compound utilized as an intermediate in antibiotic synthesis?

- Methodological Answer : The (2R)-enantiomer of this compound is a critical intermediate in synthesizing cefoperazone, a third-generation cephalosporin. The carboxylic acid group reacts with β-lactam precursors to form the antibiotic backbone. Stereochemical purity is ensured via chiral HPLC or enzymatic resolution, as even minor enantiomeric impurities can reduce antibiotic efficacy .

Advanced Research Questions

Q. How do variations in the crystal structure of this compound affect its biochemical interactions?

- Methodological Answer : The asymmetric unit’s two molecules (A and B) exhibit distinct hydrogen-bonding networks:

- Molecule A : Forms a 1D helix chain via O–H⋯O and C–H⋯O interactions.

- Molecule B : Links into a similar helix but with altered dihedral angles (47.32° between aromatic rings).